

# JNJ-26489112: A Technical Overview of a Discontinued Anticonvulsant Candidate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

JNJ-26489112 is a broad-spectrum anticonvulsant that was under development by Johnson & Johnson for the treatment of epilepsy.[1][2] Designed as a potential successor to topiramate, it was engineered to exhibit fewer side effects by lacking activity against carbonic anhydrase.[1] Despite showing promise in preclinical and early clinical studies, its development was ultimately discontinued.[2][3] This technical guide provides a summary of the available chemical information, pharmacological properties, and clinical trial data for JNJ-26489112.

### **Chemical Identity**

A clear understanding of the molecular structure is fundamental for any drug candidate. The following table summarizes the key identifiers for **JNJ-26489112**.



| Identifier        | Value                                                               | Reference       |
|-------------------|---------------------------------------------------------------------|-----------------|
| IUPAC Name        | (S)-N-[(6-Chloro-2,3-dihydrobenzo[4][5]dioxin-2-yl)methyl]sulfamide | [1]             |
| CAS Number        | 871824-55-4                                                         | [1][3][4][5][6] |
| PubChem CID       | 11616111                                                            | [1]             |
| Molecular Formula | C9H11CIN2O4S                                                        | [1][3][4]       |
| Molar Mass        | 278.71 g·mol−1                                                      | [1]             |
| SMILES            | NS(=0)<br>(=0)NC[C@H]1COC2=C(O1)<br>C=CC(Cl)=C2                     | [1]             |
| InChI Key         | KXSAIQPPGSSNKX-<br>ZETCQYMHSA-N                                     | [1][3][5]       |

### **Preclinical Pharmacology**

In preclinical studies, **JNJ-26489112** demonstrated a broad-spectrum of anticonvulsant activity in rodent models against audiogenic, electrically-induced, and chemically-induced seizures.[4] Its mechanism of action, while not fully elucidated, was observed to involve the inhibition of Na+, kainate, and KCNQ2 channels to varying degrees.[4] It also moderately potentiated GABA current and inhibited N-methyl-D-aspartic acid current.[4] This multi-target engagement was thought to contribute to its neurostabilizing effects, leading to limited seizure spread and an elevated seizure threshold in animal models.[4] Notably, it exhibited very weak inhibition of human carbonic anhydrase II (CA-II) with an IC50 of 35 µM.[4]

# **Clinical Development and Discontinuation**

**JNJ-26489112** progressed into clinical trials for the treatment of epilepsy and major depressive disorder.[1][7] However, the clinical trial for major depressive disorder was terminated in 2013 due to a "sponsor portfolio decision," and no new development has been reported since.[1]



A Phase 2, placebo-controlled, exploratory study evaluated the efficacy of **JNJ-26489112** in patients with photosensitive epilepsy.[8] In this study, single oral doses of 1000 mg, 2000 mg, and 3000 mg were administered.[8] The results showed a dose-dependent effect in suppressing the photoparoxysmal response.[8]

The following table summarizes the pharmacokinetic parameters observed in the photosensitive epilepsy study:

| Dose    | Mean Cmax (μg/mL) | Median tmax (h) |
|---------|-------------------|-----------------|
| 1000 mg | ~16               | 3.73 - 5.04     |
| 2000 mg | ~28               | 3.73 - 5.04     |
| 3000 mg | ~42               | 3.73 - 5.04     |

Data compiled from Di Prospero et al., 2014.[8]

Plasma exposure of **JNJ-26489112** increased proportionally with the dose.[8] Coadministration of **JNJ-26489112** did not appear to affect the concentrations of other antiepileptic drugs.[8]

# **Experimental Protocols**

Due to the discontinuation of its development, detailed experimental protocols are not widely available in the public domain. The primary source of methodological information comes from the published clinical trial in photosensitive epilepsy.

### Clinical Trial in Photosensitive Epilepsy (NCT00579384)

Objective: To evaluate the effects of **JNJ-26489112** on the photic induced paroxysmal electroencephalogram (EEG) response in patients with photosensitive epilepsy.[5][7]

#### Methodology:

 Study Design: A multicenter, non-randomized, single-blind, within-subject, placebo-controlled study.



- Participants: Males or postmenopausal/surgically sterile females between 18 and 60 years of age with a firm diagnosis of idiopathic, photosensitive epilepsy.
- Treatment Regimen: Subjects received a single dose of placebo on Day 1, a single dose of JNJ-26489112 on Day 2, and a second single dose of placebo on Day 3. Doses of JNJ-26489112 were escalated from 1000 mg to 3000 mg in different cohorts.
- Primary Endpoint: Reduction or complete suppression of the photosensitivity range in response to intermittent photic stimulation (IPS).
- Pharmacokinetic Analysis: Plasma and blood samples were collected to determine the concentrations of JNJ-26489112 and its metabolite, JNJ-38792442, using a validated LC-MS/MS method.

### Signaling Pathways and Logical Relationships

Detailed signaling pathway diagrams are not feasible due to the limited publicly available information on the specific molecular interactions of **JNJ-26489112**. However, a high-level overview of its proposed mechanism of action can be visualized.





Click to download full resolution via product page

Caption: Proposed multi-target mechanism of action for JNJ-26489112.

### Conclusion

**JNJ-26489112** was a promising anticonvulsant candidate with a multi-faceted mechanism of action. While its development was halted, the publicly available data provides valuable insights for researchers in the field of epilepsy and neuropharmacology. The information presented in this guide serves as a consolidated resource for understanding the chemical properties and the outcomes of the clinical investigations of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. JNJ-26489112 Wikipedia [en.wikipedia.org]
- 2. JNJ 26489112 AdisInsight [adisinsight.springer.com]
- 3. JNJ-26489112 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. JNJ-26489112|JNJ26489112 [dcchemicals.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Evaluation of JNJ-26489112 in patients with photosensitive epilepsy: a placebo-controlled, exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-26489112: A Technical Overview of a Discontinued Anticonvulsant Candidate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673008#jnj-26489112-iupac-name-and-identifiers]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com